
H-Ser-Tyr-Trp-Met-Gln-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Ser-Tyr-Trp-Met-Gln-OH is a peptide composed of the amino acids serine, tyrosine, tryptophan, methionine, and glutamine. Peptides like this one are essential in various biochemical processes and have significant roles in biological systems. Each amino acid in this sequence contributes unique properties to the peptide, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Tyr-Trp-Met-Gln-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using reagents like carbodiimides.
Coupling: the activated amino acid to the amino group of the growing peptide chain.
Deprotection: of the amino group to allow the next amino acid to be added.
Industrial Production Methods
In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The use of Fmoc (9-fluorenylmethoxycarbonyl) protection for the amino group is common in industrial peptide synthesis due to its stability and ease of removal .
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Ser-Tyr-Trp-Met-Gln-OH can undergo various chemical reactions, including:
Oxidation: Methionine and tryptophan residues are particularly susceptible to oxidation.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can oxidize methionine to methionine sulfoxide.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Applications De Recherche Scientifique
Peptides like H-Ser-Tyr-Trp-Met-Gln-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide chemistry.
Biology: Serve as models for studying protein structure and function.
Medicine: Potential therapeutic agents due to their biological activity. They can be used in drug development and as biomarkers.
Industry: Employed in the production of biopharmaceuticals and as components in various industrial processes.
Mécanisme D'action
The mechanism of action of peptides like H-Ser-Tyr-Trp-Met-Gln-OH involves their interaction with specific molecular targets. These interactions can include:
Binding to receptors: Peptides can act as ligands, binding to receptors on cell surfaces and triggering signaling pathways.
Enzyme inhibition: Some peptides can inhibit the activity of enzymes by binding to their active sites.
Protein-protein interactions: Peptides can modulate protein-protein interactions, affecting various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Ser-Tyr-Trp-Met-Gln-NH2: Similar to H-Ser-Tyr-Trp-Met-Gln-OH but with an amide group at the C-terminus.
H-Ser-Tyr-Trp-Met-Gln-Ser-OH: An extended version with an additional serine residue.
H-Ser-Tyr-Trp-Met-Gln-Ala-OH: Contains an alanine residue instead of serine.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of methionine and tryptophan makes it particularly interesting for studies involving oxidation and fluorescence .
Propriétés
Numéro CAS |
227026-64-4 |
|---|---|
Formule moléculaire |
C33H43N7O9S |
Poids moléculaire |
713.8 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H43N7O9S/c1-50-13-12-24(30(45)38-25(33(48)49)10-11-28(35)43)37-32(47)27(15-19-16-36-23-5-3-2-4-21(19)23)40-31(46)26(39-29(44)22(34)17-41)14-18-6-8-20(42)9-7-18/h2-9,16,22,24-27,36,41-42H,10-15,17,34H2,1H3,(H2,35,43)(H,37,47)(H,38,45)(H,39,44)(H,40,46)(H,48,49)/t22-,24-,25-,26-,27-/m0/s1 |
Clé InChI |
LTVUPGAAFAYYOL-KGRAHGMMSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N |
SMILES canonique |
CSCCC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


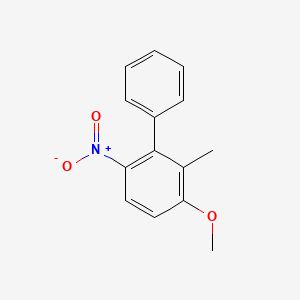


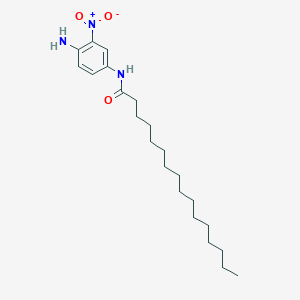
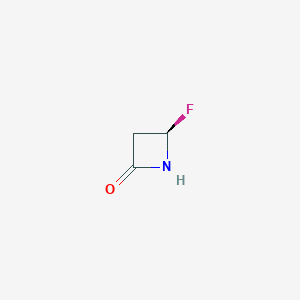

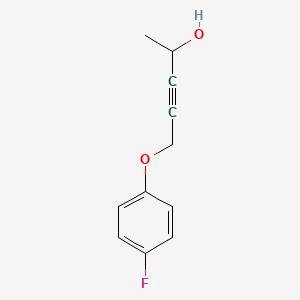
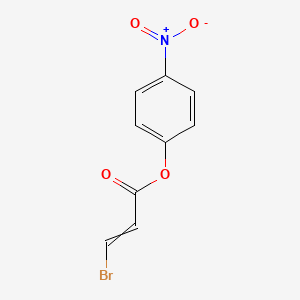
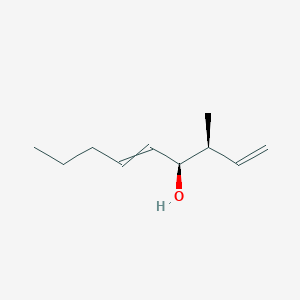
![[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol](/img/structure/B14240773.png)
![1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14240780.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
![1H-Pyrrole-2,5-dione, 1-[(1S)-1-cyclohexylethyl]-](/img/structure/B14240791.png)
![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)
